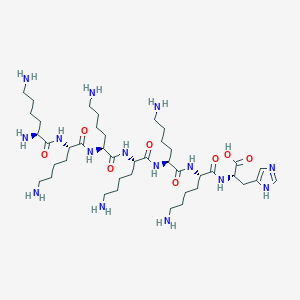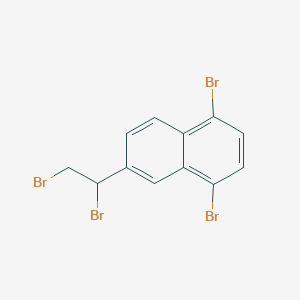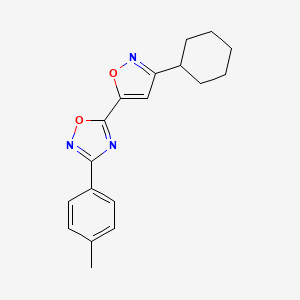![molecular formula C13H19NO3 B14189163 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid CAS No. 920739-87-3](/img/structure/B14189163.png)
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid, also known as 4-diisopropylaminosalicylic acid, is an organic compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.295 g/mol . This compound is characterized by the presence of a diisopropylamino group and a hydroxybenzoic acid moiety, making it a derivative of salicylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid typically involves the reaction of 5-aminosalicylic acid with 2-iodopropane under specific conditions . The reaction proceeds through nucleophilic substitution, where the amino group of 5-aminosalicylic acid reacts with 2-iodopropane to form the diisopropylamino derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the same nucleophilic substitution reaction, with optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxybenzoic acid moiety allows it to interact with enzymes and receptors involved in inflammatory processes, potentially inhibiting their activity and reducing inflammation . The diisopropylamino group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Aspirin (Acetylsalicylic Acid): A widely used anti-inflammatory and analgesic drug.
Mefenamic Acid: A nonsteroidal anti-inflammatory drug (NSAID) with a similar structure.
Uniqueness
4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid is unique due to the presence of the diisopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification may enhance its efficacy and selectivity in certain applications .
Eigenschaften
CAS-Nummer |
920739-87-3 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
4-[di(propan-2-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO3/c1-8(2)14(9(3)4)10-5-6-11(13(16)17)12(15)7-10/h5-9,15H,1-4H3,(H,16,17) |
InChI-Schlüssel |
DTDDTFSVLBUSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CC(=C(C=C1)C(=O)O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)

![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)


![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)

